N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-isobutyloxalamide

Description

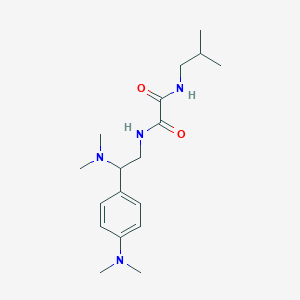

N1-(2-(Dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-isobutyloxalamide is a structurally complex oxalamide derivative featuring dual dimethylamino groups. The compound’s core structure includes a central oxalamide (N2-isobutyloxalamide) backbone with a 2-(dimethylamino)ethyl group substituted at the N1 position. This ethyl group is further substituted with a 4-(dimethylamino)phenyl moiety, creating a symmetrical dimethylamino-rich architecture.

Properties

IUPAC Name |

N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-methylpropyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N4O2/c1-13(2)11-19-17(23)18(24)20-12-16(22(5)6)14-7-9-15(10-8-14)21(3)4/h7-10,13,16H,11-12H2,1-6H3,(H,19,23)(H,20,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSMBJDDKSZQKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-isobutyloxalamide, a synthetic compound, has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. Its molecular formula is , and it is characterized by the presence of dimethylamino groups and oxalamide moieties, which may contribute to its pharmacological properties.

Chemical Structure

The compound features a unique arrangement of functional groups that enhance its biological activity. The structure can be summarized as follows:

- Dimethylamino groups : These are known to influence the compound's interaction with biological targets.

- Oxalamide linkages : These may play a role in the compound's stability and solubility in biological systems.

Biological Activity Overview

Preliminary studies indicate several potential biological activities associated with this compound:

- Antimicrobial Activity : Research has shown that similar compounds exhibit significant antimicrobial properties, suggesting that this compound may also possess similar effects.

- Antioxidant Properties : Compounds with dimethylamino substitutions have been reported to exhibit antioxidant activities, which could be beneficial in preventing oxidative stress-related diseases.

- Potential as a Therapeutic Agent : The structural features of this compound make it a candidate for further investigation in drug development.

Antimicrobial Studies

A study focusing on related compounds demonstrated that derivatives with similar structural features exhibited potent antimicrobial activity against various pathogens. For instance, compounds derived from dimethylamino-substituted phenyl structures were effective against both Gram-positive and Gram-negative bacteria .

| Compound | Activity | Target Pathogen |

|---|---|---|

| 7c | Antimicrobial | E. coli |

| 7g | Antimicrobial | S. aureus |

| 7i | Antioxidant | N/A |

Antioxidant Activity

Another study highlighted the antioxidant capabilities of dimethylamino-containing compounds, showcasing their ability to scavenge free radicals effectively. The hydrogen peroxide scavenging activity was particularly noted, indicating potential protective effects against cellular damage .

Synthetic Routes and Production

The synthesis of this compound involves multi-step organic reactions. Key steps include:

- Preparation of Dimethylamino-substituted Phenyl Ethylamine : This serves as the starting material.

- Reaction with Oxalyl Chloride : This step forms the oxalamide structure.

- Optimization for Yield : Industrial methods may employ continuous flow reactors for efficiency.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against three key analogs:

Ethyl 4-(Dimethylamino) Benzoate

- Structure: A benzoate ester with a dimethylamino group at the para position.

- Applications : Widely used as a co-initiator in resin cements.

- Key Findings: Exhibits a higher degree of conversion (DC) in polymerization (72%) compared to 2-(dimethylamino)ethyl methacrylate (58%) due to enhanced electron-donating capacity . Superior physical properties (e.g., flexural strength, solubility) in resin matrices, attributed to its planar aromatic structure .

2-(Dimethylamino) Ethyl Methacrylate

- Structure: Methacrylate derivative with a dimethylaminoethyl side chain.

- Applications : Co-initiator in photopolymerizable resins.

- Key Findings: Lower baseline DC (58%) but significant improvement (up to 67%) with diphenyliodonium hexafluorophosphate (DPI), a photosensitizer . Physical properties (e.g., hardness, water sorption) are inferior to ethyl 4-(dimethylamino) benzoate but improve with higher amine concentrations .

DTPA-Conjugated Dimethylamino Phenyl Derivatives

- Structure: A radiolabeled agent synthesized via Claisen–Schmidt condensation, featuring a dimethylamino phenyl group conjugated to DTPA (diethylenetriaminepentaacetic acid) .

- Applications: Potential use in 99mTc-based imaging agents.

- Key Findings: High synthetic yield (95%) due to stable conjugation chemistry . The dimethylamino phenyl moiety enhances lipophilicity and target-binding affinity in radiotracers .

Table 1: Comparative Analysis of Structural and Functional Properties

Research Findings and Mechanistic Insights

- Reactivity Trends: The position of dimethylamino groups significantly influences reactivity. Ethyl 4-(dimethylamino) benzoate’s para-substituted aromatic system enables stronger electron donation, enhancing polymerization efficiency compared to aliphatic dimethylamino groups in methacrylate derivatives . Dual dimethylamino groups (as in the target compound) may synergistically enhance binding or catalytic activity, though experimental validation is needed.

- Physical Properties: Aromatic dimethylamino derivatives (e.g., ethyl 4-(dimethylamino) benzoate) outperform aliphatic analogs in mechanical strength due to reduced steric hindrance and improved π-π interactions .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-isobutyloxalamide with high yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions with precise control of solvents (e.g., dimethyl sulfoxide or ethanol), catalysts (e.g., triethylamine), and temperatures (40–80°C). For example, coupling reactions between oxalyl chloride derivatives and amines under anhydrous conditions are critical. Purification via column chromatography or HPLC is recommended to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton environments and carbon frameworks, while Infrared (IR) spectroscopy identifies functional groups like amides and dimethylamino groups. Mass spectrometry (MS) validates molecular weight, and X-ray crystallography can resolve steric hindrance caused by bulky aromatic substituents .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Stability studies using differential scanning calorimetry (DSC) and accelerated degradation experiments (e.g., 40°C/75% relative humidity) reveal susceptibility to hydrolysis in acidic/basic conditions. Buffered solutions (pH 6–8) at 4°C are optimal for storage. Kinetic modeling can predict degradation pathways .

Advanced Research Questions

Q. How can contradictory data on the compound’s pharmacological activity be resolved?

- Methodological Answer : Discrepancies in bioactivity (e.g., receptor binding vs. cellular assays) may arise from stereochemical variations or impurities. Employ orthogonal assays (e.g., SPR for binding affinity, cell-based luciferase reporters for functional activity) and enantiomerically pure samples to isolate confounding factors. Cross-validate with structurally analogous compounds .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (using AutoDock Vina or Schrödinger) and molecular dynamics simulations (GROMACS) model interactions with receptors like G-protein-coupled receptors (GPCRs). Focus on the oxalamide moiety and dimethylamino groups, which may engage in hydrogen bonding or π-cation interactions. Validate predictions with mutagenesis studies .

Q. How do substituent modifications (e.g., replacing isobutyl with fluorophenyl) alter bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies using parallel synthesis and high-throughput screening reveal that electron-withdrawing groups (e.g., fluorine) enhance metabolic stability but reduce solubility. Quantitative SAR (QSAR) models correlate logP values with cellular permeability .

Key Research Gaps

- Mechanistic Elucidation : The role of the dimethylamino group in modulating target selectivity remains unclear. Isotopic labeling (¹⁵N) and NMR titration experiments could clarify binding dynamics .

- In Vivo Pharmacokinetics : No data exist on bioavailability or tissue distribution. Radiolabeled (¹⁴C) compound studies in rodent models are needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.